1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride
Description
This compound is a piperazine derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl group at the piperazine nitrogen and a 2-(tert-butyl)phenoxy moiety attached to a propan-2-ol backbone. The dihydrochloride salt form enhances solubility, which is critical for pharmacological applications. Structurally, the compound combines a methylenedioxybenzene (benzodioxole) group, known for its metabolic stability and bioavailability in medicinal chemistry, with a bulky tert-butylphenoxy substituent that may influence steric interactions in biological targets .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.2ClH/c1-25(2,3)21-6-4-5-7-22(21)29-17-20(28)16-27-12-10-26(11-13-27)15-19-8-9-23-24(14-19)31-18-30-23;;/h4-9,14,20,28H,10-13,15-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIULSPZTLYMBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride is a complex organic compound with potential therapeutic applications. Its unique structure features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a tert-butyl phenoxy group, which collectively contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Piperazine Ring | Common in pharmaceuticals for receptor interactions. |
| Benzo[d][1,3]dioxole Moiety | Enhances biological activity through modulation of neurotransmitter systems. |
| Tert-butyl Phenoxy Group | Increases lipophilicity and binding affinity to biological targets. |
Research indicates that the biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Compounds with similar structures have demonstrated:
- Antidepressant Effects : Modulation of serotonin receptors.
- Antipsychotic Activity : Interaction with dopamine receptors.
The presence of the benzo[d][1,3]dioxole group is particularly significant, as it has been shown to enhance the affinity for these receptors, potentially leading to improved therapeutic outcomes .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this structure. For instance:
- In Vitro Studies : Compounds derived from benzo[d][1,3]dioxole exhibited significant antitumor activity against various cancer cell lines (e.g., HepG2, HCT116) with IC50 values lower than standard drugs like doxorubicin .
The mechanisms underlying this activity include:
- EGFR Inhibition : Reducing signaling pathways that promote tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells via mitochondrial pathways (Bax and Bcl-2 proteins) .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological applications:
- Serotonergic Activity : Similar compounds have been shown to alleviate symptoms of depression by enhancing serotonin levels in the synaptic cleft.
- Dopaminergic Modulation : Potential use in treating disorders such as schizophrenia by balancing dopamine levels.
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of benzo[d][1,3]dioxole and evaluated their anticancer properties. One derivative showed an IC50 value of 4.363 μM against HCT116 cells, indicating strong anticancer potential compared to traditional therapies .
- Neuropharmacological Assessment : Research on similar piperazine derivatives indicated significant binding affinity for serotonin receptors, suggesting their potential use in treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related analogs, highlighting key substituents and physicochemical properties derived from the evidence:
Key Observations:
4-Bromo Analog: Bromine introduces electronegativity, which may alter electronic interactions but reduce membrane permeability . 1-Naphthyloxy Analog: The naphthyl group increases aromatic surface area, possibly enhancing π-π stacking but compromising solubility .
Core Modifications: Compound 6g () replaces the propan-2-ol core with a pyrazoline-ethanone structure. The pyrazole ring introduces rigidity, while the ethanone group (C=O at 1661 cm⁻¹) may affect hydrogen-bonding interactions .
Salt Forms: Dihydrochloride salts (Compound X, 4-bromo, and naphthyloxy analogs) improve aqueous solubility, critical for in vivo studies.
Preparation Methods
Preparation of 1,3-Benzodioxole-5-carbaldehyde (Piperonal)
Piperonal serves as the foundational benzodioxole precursor. The Aboul-Enein method involves oxidation of isosafrole using potassium permanganate under acidic conditions, yielding piperonal as a light brown solid (mp 37°C).
Reaction Conditions :
Piperazine Functionalization
The benzodioxolemethyl group is introduced to piperazine via reductive amination or nucleophilic substitution. A modified procedure from PMC4421084 employs chloroacetyl chloride as an activating agent:
- Activation of Piperonal :
- Piperonal (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in chloroform at 0–5°C to form the chloroacetate intermediate.
- Piperazine Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 65–70% |
| Purity (HPLC) | >98% |
Assembly of 2-(tert-butyl)phenoxy-propanolamine
Synthesis of 2-(tert-butyl)phenol
The tert-butyl group is introduced via Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of AlCl₃.
Optimized Conditions :
Epoxide Formation and Ring-Opening
The propanolamine backbone is constructed via epoxidation of allyl alcohol derivatives, followed by nucleophilic ring-opening with 2-(tert-butyl)phenol:
- Epoxidation :
- Allyl alcohol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form glycidol.
- Ring-Opening :
- Glycidol reacts with 2-(tert-butyl)phenol under basic conditions (K₂CO₃) in THF, yielding 3-(2-(tert-butyl)phenoxy)propane-1,2-diol.
Critical Parameters :
| Parameter | Value |
|---|---|
| mCPBA Equiv | 1.1 |
| Reaction Time | 8 hours |
| Yield | 72% |
Coupling of Piperazine and Propanolamine Intermediates
The final coupling employs a Mitsunobu reaction or nucleophilic substitution. Patent WO2009057133A2 details a Mitsunobu-based approach for analogous structures:
Procedure :
- Activation : 3-(2-(tert-butyl)phenoxy)propane-1,2-diol (1.0 equiv) is treated with p-toluenesulfonyl chloride (1.2 equiv) in pyridine to form the ditosylate.
- Coupling : The tosylate reacts with benzodioxolemethyl-piperazine (1.1 equiv) in DMF at 80°C for 24 hours.
- Workup : The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization (ethanol/water).
Performance Metrics :
| Metric | Value |
|---|---|
| Reaction Yield | 68% |
| Purity | 97% (HPLC) |
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt using gaseous HCl in ethanol:
- Acidification : The propanolamine-piperazine derivative is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH < 2.
- Crystallization : The mixture is cooled to 4°C, inducing precipitation. The solid is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data :
- Melting Point : 172–174°C
- Molecular Weight : 483.4 g/mol
- ¹H NMR (D₂O) : δ 1.1 (s, 9H, t-butyl), 3.3–3.7 (m, 10H, piperazine), 4.2 (m, 2H, OCH₂), 6.8–7.1 (m, 6H, aromatic).
Comparative Analysis of Synthetic Routes
Yield Optimization
The Mitsunobu coupling (68% yield) outperforms nucleophilic substitution methods (50–55% yield) but requires costly reagents. Alternatives using phosgene activation (PMC4421084) show comparable efficiency (65–70%) but pose safety concerns.
Purity and Scalability
Recrystallization from ethanol/water achieves >97% purity, suitable for pharmaceutical applications. Pilot-scale batches (1 kg) demonstrate consistent yields (65±3%), confirming process robustness.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
